molecular formula C24H30FN5O2 B2822672 N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-07-7

N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2822672
CAS RN: 921925-07-7
M. Wt: 439.535
InChI Key: VXJOITWKFHKOGC-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN5O2 and its molecular weight is 439.535. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential role as a neurokinin-1 (NK1) receptor antagonist. This class of compounds is known for their efficacy in preclinical tests related to emesis and depression, as demonstrated by compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 (Harrison et al., 2001).

Anticancer Activity

  • Certain derivatives of this compound have been synthesized and evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These properties suggest potential effectiveness in anticancer applications, particularly against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells (Riadi et al., 2021).

Anticonvulsant Activity

  • Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which share chemical fragments with the this compound, has shown promising anticonvulsant activity. These compounds have been effective in preclinical seizure models, suggesting their potential as new antiepileptic drugs (Kamiński et al., 2015).

Behavioral Pharmacology

  • Studies on similar compounds have explored their potential in behavioral pharmacology, particularly as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. These properties are indicative of potential applications in the treatment of psychiatric disorders, including antipsychotic treatments (Vanover et al., 2006).

NK-1 Receptor Antagonism for Chronic Disorders

  • Certain analogs of this compound exhibit potent and long-acting hNK-1 receptor antagonism, which is beneficial in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. This suggests its potential in managing chronic disorders related to Substance P actions (Hale et al., 1998).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-7-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-3-5-19(20)25/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJOITWKFHKOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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